4-Chloro-2-trifluoroacetyl-6-(tert-butyldimethylsilyloxy)aniline
Overview
Description
4-Chloro-2-trifluoroacetyl-6-(tert-butyldimethylsilyloxy)aniline is a chemical compound with the molecular formula C14H19ClF3NO2Si . It has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly detailed in the search results. It is known to have a molecular formula of C14H19ClF3NO2Si .Scientific Research Applications
Hydroxy Group Introduction and N-iodophenylation
A study by Itoh et al. (2002) described a reaction where anilides, when treated with phenyliodine(III) bis(trifluoroacetate) in certain conditions, could lead to the introduction of a hydroxy group at the para position of the anilide aromatic ring. This process is significant in the synthesis of phenols.
Tetrahydroquinolines Synthesis
In the synthesis of Tetrahydroquinolines related to Virantmycin, Francis et al. (2004) reported that 4-substituted anilines can react under specific conditions to form substituted N-propargylanilines, which are crucial intermediates in this synthesis.
Isomerization and Cyclization to Quinolines
Keller and Schlosser (1996) found that certain aniline compounds could undergo a novel mode of isomerization and cyclization to form 2-(trifluoromethyl)quinolines. This research highlights a unique pathway for the synthesis of quinoline derivatives.
Metalation of Trifluoromethoxy Substituted Anilines
The study by Leroux, Castagnetti, and Schlosser (2003) showed that trifluoromethoxy-substituted anilines undergo hydrogen/lithium permutation (metalation) with optional site selectivity depending on the N-protective group used, demonstrating a key step in structural elaboration of these compounds.
Polymerization Catalysts Based on Tetrakis(pentafluorophenyl)borate
Jia et al. (1997) researched on cationic metallocene polymerization catalysts that involved derivatives of the tetrakis(perfluoroaryl)borate anion, showing applications in the field of polymer chemistry.
Addition-Elimination Reactions in Pyrimidines and Purines
Whitfield et al. (2003) demonstrated that SNAr displacement reactions of certain purines and pyrimidines with substituted anilines were significantly accelerated in the presence of trifluoroacetic acid, highlighting a method to enhance these types of chemical reactions.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-[2-amino-3-[tert-butyl(dimethyl)silyl]oxy-5-chlorophenyl]-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClF3NO2Si/c1-13(2,3)22(4,5)21-10-7-8(15)6-9(11(10)19)12(20)14(16,17)18/h6-7H,19H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGGWWYCODNZQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1N)C(=O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579678 | |
Record name | 1-(2-Amino-3-{[tert-butyl(dimethyl)silyl]oxy}-5-chlorophenyl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205756-24-7 | |
Record name | 1-(2-Amino-3-{[tert-butyl(dimethyl)silyl]oxy}-5-chlorophenyl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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